molecular formula C10H12FNO2 B7847059 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B7847059
M. Wt: 197.21 g/mol
InChI Key: BBRMBENCQBOTHY-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRMBENCQBOTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Context of Alpha Methylated Phenylalanine Derivatives in Research

Alpha-methylated amino acids are a class of unnatural amino acids that have found significant utility in peptide and protein science. The introduction of a methyl group at the alpha-carbon of an amino acid, such as in alpha-methylphenylalanine, confers several advantageous properties. This modification enhances the enzymatic stability of peptides containing these residues by providing steric hindrance that prevents recognition by proteases. kennesaw.edu

Alpha-methyl-DL-phenylalanine is a versatile derivative of the amino acid phenylalanine and is utilized in the synthesis of peptides and proteins. chemimpex.com Its incorporation can influence the conformation of peptide backbones, leading to more defined secondary structures. This structural constraint is a valuable tool in the design of peptidomimetics and in studying protein folding and interaction. Furthermore, alpha-methylated phenylalanine derivatives have been investigated for their potential to modulate neurotransmitter activity, making them valuable in neuropharmacology research. chemimpex.comwikipedia.orgsmolecule.com Research has also explored their use in the development of therapeutic agents, for instance, in targeting the aggregation of amyloid-beta peptides associated with Alzheimer's disease. kennesaw.edu The alpha-methylation of phenylalanine has been shown to enhance the inhibitory properties of peptides designed to bind to and inhibit the amyloid-beta peptide. kennesaw.edu

Significance of Fluorine Incorporation in Amino Acid Scaffolds

The incorporation of fluorine into amino acid scaffolds is a widely employed strategy in medicinal chemistry and chemical biology to modulate the properties of these molecules. nih.govrsc.org The unique physicochemical properties of fluorine, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant changes in the biological activity, stability, and conformational preferences of the parent molecule.

Fluorinated amino acids can enhance the metabolic stability of peptides and proteins by making them less susceptible to enzymatic degradation. nih.gov The introduction of fluorine can also alter the lipophilicity of an amino acid, which can in turn influence its transport across biological membranes and its interaction with protein binding pockets. nbinno.com From a research perspective, the presence of fluorine offers a powerful analytical handle. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nbinno.comnih.gov This allows for the use of ¹⁹F NMR to study protein structure, folding, and dynamics in complex biological environments without interference from other signals. nbinno.comnih.gov Furthermore, the radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter, making ¹⁸F-labeled amino acids valuable tracers for Positron Emission Tomography (PET) imaging, a non-invasive technique used to visualize and quantify biological processes in vivo. nih.govnih.gov

Overview of 2 Amino 3 4 Fluorophenyl 2 Methylpropanoic Acid As a Research Target

Direct Chemical Synthesis Approaches

The direct chemical synthesis of racemic this compound can be achieved through established methods for α-amino acid synthesis. Two classical and robust methods applicable to α,α-disubstituted amino acids are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker synthesis offers a pathway starting from a ketone. For the target molecule, the synthesis would commence with 1-(4-fluorophenyl)propan-2-one. This ketone reacts with ammonia (B1221849) and cyanide (typically from a source like potassium cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired racemic α-amino acid.

Another viable route is the Bucherer-Bergs reaction , which also starts with a ketone. In this one-pot reaction, 1-(4-fluorophenyl)propan-2-one is treated with ammonium (B1175870) carbonate and a cyanide source (e.g., sodium cyanide). This process forms a hydantoin (B18101) intermediate, which can then be hydrolyzed to the final amino acid. The Bucherer-Bergs reaction is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediates, which facilitates purification.

Starting MaterialReagentsIntermediateProduct
1-(4-fluorophenyl)propan-2-one1. NH₃, KCN2. H₃O⁺α-aminonitrileRacemic this compound
1-(4-fluorophenyl)propan-2-one(NH₄)₂CO₃, NaCNHydantoinRacemic this compound

Stereoselective Synthesis of Enantiomers

Accessing the individual enantiomers of this compound is crucial for studying their distinct biological activities. This is achieved through various stereoselective strategies.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to directly produce a single enantiomer, often employing chiral auxiliaries or catalysts. A powerful method for the asymmetric synthesis of α-alkylated amino acids involves the use of chiral nickel(II) complexes. In this approach, a Schiff base is formed between glycine (B1666218) and a chiral ligand, which then coordinates with a Ni(II) ion to create a planar complex. This complex can be deprotonated to form a nucleophilic glycine enolate equivalent.

For the synthesis of the target compound, this chiral Ni(II) complex would undergo diastereoselective alkylation. The first alkylation would be with methyl iodide, followed by a second alkylation with 4-fluorobenzyl bromide. The chiral ligand directs the approach of the electrophiles, leading to the preferential formation of one diastereomer of the alkylated complex. Subsequent acidic hydrolysis removes the chiral auxiliary and the nickel ion, yielding the enantiomerically enriched α-amino acid. The efficiency of this method relies on the high diastereoselectivity of the alkylation steps and the recyclability of the chiral auxiliary.

Enzymatic Resolution Techniques

Enzymatic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer. For the resolution of this compound, two common strategies involve the use of lipases or acylases.

In a lipase-catalyzed resolution , the racemic amino acid is first converted to its corresponding ester (e.g., methyl or ethyl ester). A lipase (B570770), such as Candida antarctica lipase B (CALB), is then used to selectively hydrolyze one of the enantiomeric esters back to the carboxylic acid. This results in a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be separated. The choice of lipase and reaction conditions (solvent, temperature) is critical for achieving high enantioselectivity.

Alternatively, an acylase-catalyzed resolution can be employed. In this case, the racemic amino acid is first N-acetylated. An aminoacylase, such as acylase I from Aspergillus species, can then selectively deacetylate the L-enantiomer, leaving the N-acetylated D-enantiomer unreacted. The resulting free L-amino acid and the N-acetylated D-amino acid can be separated, and the D-enantiomer can be obtained after a subsequent chemical hydrolysis step.

EnzymeSubstrateProducts
LipaseRacemic methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate(R)- or (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid + (S)- or (R)-methyl ester
Acylase IRacemic N-acetyl-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acidL-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid + N-acetyl-D-amino acid

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is an advanced technique that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. DKR combines the enzymatic resolution of one enantiomer with the in-situ racemization of the remaining, undesired enantiomer.

For this compound, a DKR process could be designed using a derivative that is prone to racemization under the reaction conditions. For example, an azlactone (or oxazolone) derivative of the amino acid can be used. In the presence of a suitable racemization agent (e.g., a mild base) and a stereoselective enzyme (e.g., a lipase), the azlactone can undergo continuous racemization. The enzyme then selectively catalyzes the ring-opening of one enantiomer of the azlactone with an alcohol (alcoholysis) to produce the desired enantiomerically pure amino acid ester. This process continuously depletes one enantiomer, which is replenished by the racemization of the other, driving the equilibrium towards the formation of a single stereoisomeric product.

Radiosynthesis of Fluorine-18 (B77423) Labeled 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid (FAMP)

The synthesis of the fluorine-18 labeled version of this amino acid, commonly abbreviated as [18F]FAMP, is of significant interest for its potential use as a tracer in positron emission tomography (PET) imaging.

No-Carrier-Added Nucleophilic [18F]Fluorination

The most common method for producing [18F]FAMP is through a no-carrier-added (NCA) nucleophilic substitution reaction. semanticscholar.orgalfa-chemistry.com This approach ensures a high specific activity of the final product, which is crucial for PET imaging. The synthesis typically involves a multi-step process starting from a suitable precursor.

A key strategy involves the preparation of a cyclic sulfamidate precursor. semanticscholar.orgnih.gov This precursor is designed to have a good leaving group that can be displaced by the [18F]fluoride ion. The synthesis of the precursor itself can be stereospecific, allowing for the production of either the (R)- or (S)-enantiomer of [18F]FAMP. alfa-chemistry.com

The radiosynthesis process begins with the production of [18F]fluoride in a cyclotron. The [18F]fluoride is then activated, often by forming a complex with a potassium ion and a cryptand like Kryptofix 2.2.2. alfa-chemistry.com This "naked" fluoride (B91410) is a potent nucleophile. The activated [18F]fluoride is then reacted with the cyclic sulfamidate precursor in an organic solvent at an elevated temperature. The fluoride ion attacks the carbon atom, leading to the opening of the cyclic sulfamidate ring and the incorporation of the fluorine-18 atom. The reaction is followed by acidic hydrolysis to remove the protecting groups and yield the final [18F]FAMP product. semanticscholar.orgalfa-chemistry.com The entire process is typically automated in a synthesis module to minimize radiation exposure.

ParameterValueReference
Radiochemical Yield (decay-corrected)52-78% semanticscholar.orgalfa-chemistry.com
Radiochemical Purity>99% semanticscholar.orgalfa-chemistry.com
Synthesis Time~85 minutes alfa-chemistry.com

This method has been shown to be robust and provides [18F]FAMP in high yield and purity, making it suitable for preclinical and clinical research. semanticscholar.orgalfa-chemistry.com

Cyclic Sulfamidate Precursor Synthesis

The synthesis of this compound can be efficiently achieved through the use of a chiral cyclic sulfamidate precursor, specifically 4-(4-fluorobenzyl)-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide. This intermediate provides a robust platform for the stereoselective introduction of the carboxylic acid moiety. The construction of this key cyclic sulfamidate is typically accomplished from the corresponding β-amino alcohol, 2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol, through a cyclization reaction with a sulfurylating agent.

A common and effective method for the synthesis of cyclic sulfamidates involves the reaction of a 1,2-amino alcohol with sulfuryl chloride (SO₂Cl₂) in the presence of a base. researchgate.net This process generally proceeds through the formation of a sulfamoyl chloride intermediate, which then undergoes intramolecular cyclization to yield the stable five-membered ring of the oxathiazolidine dioxide.

The synthesis commences with the chiral amino alcohol, 2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol, which can be prepared through various stereoselective routes. This amino alcohol is then treated with sulfuryl chloride in an inert solvent, such as dichloromethane, at reduced temperatures to control the exothermic reaction. A tertiary amine base, for example triethylamine (B128534) or pyridine, is added to neutralize the hydrogen chloride generated during the reaction, facilitating the cyclization process.

The reaction progress can be monitored by standard chromatographic techniques, such as thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove the amine salt and any excess reagents. The crude product is then purified, typically by column chromatography, to afford the desired 4-(4-fluorobenzyl)-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide in good yield. The stereochemistry of the starting amino alcohol is preserved throughout this transformation, leading to an enantiomerically pure cyclic sulfamidate precursor.

The following table summarizes a representative protocol for this synthetic step:

Reactant Reagent Solvent Base Temperature Reaction Time Yield
2-amino-3-(4-fluorophenyl)-2-methylpropan-1-olSulfuryl chloride (SO₂Cl₂)Dichloromethane (CH₂Cl₂)Triethylamine (Et₃N)0 °C to room temp.2-4 hoursHigh

This cyclic sulfamidate serves as a valuable and versatile intermediate, primed for nucleophilic attack at the carbon bearing the oxygen, which ultimately allows for the formation of the target α-methyl-α-amino acid. enamine.netrsc.org

Enantiomeric Purity Determination

The presence of a chiral center in this compound makes the determination of its enantiomeric purity a critical aspect of its analysis, particularly in pharmaceutical applications where stereoisomers can exhibit different physiological effects.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. For α-methylated amino acids such as this compound, chiral stationary phases (CSPs) are employed to achieve separation. Polysaccharide-based CSPs, for instance, are widely used and can effectively resolve the enantiomers of various amino acid derivatives. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

While direct analysis of underivatized amino acids can be challenging due to their zwitterionic nature, derivatization of the amino or carboxyl group can improve chromatographic behavior and enhance enantioselectivity. However, direct separation on specialized CSPs compatible with polar ionic compounds is often preferred to avoid potential side reactions from derivatization steps. The choice of mobile phase, typically a mixture of organic solvents and aqueous buffers, is optimized to achieve the best resolution between the enantiomers.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional liquid chromatography.

For fluorinated compounds, in particular, SFC can offer significant advantages. The technique is well-suited for the separation of enantiomers of chiral compounds, including amino acid derivatives. The use of chiral stationary phases is also standard in SFC for resolving stereoisomers. A co-solvent, such as methanol (B129727) or ethanol, is often added to the CO2 to modify the polarity of the mobile phase and improve the separation. A UPC2 method, for example, can provide better resolution and significantly higher throughput than normal phase HPLC for chiral separations of amino acid esters.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms.

1H, 13C, and 19F NMR Analyses

A complete structural characterization of this compound involves a combination of 1H, 13C, and 19F NMR experiments.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the fluorophenyl ring, the methylene (B1212753) protons, the methyl protons, and the amine protons. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) would reveal the neighboring protons.

¹³C NMR spectroscopy reveals the number of different carbon environments in the molecule. Signals would be expected for the carboxyl carbon, the quaternary α-carbon, the carbons of the fluorophenyl ring, the methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the fluorine substituent.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive NMR nucleus. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift provides information about the electronic environment of the fluorine atom on the phenyl ring. Coupling between the ¹⁹F nucleus and adjacent ¹H or ¹³C nuclei can also provide valuable structural information.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, electrospray ionization (ESI) is a common technique to generate molecular ions with minimal fragmentation. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The accurate mass measurement of this molecular ion can be used to confirm the elemental composition of the compound.

Stereochemical Investigations of 2 Amino 3 4 Fluorophenyl 2 Methylpropanoic Acid

Determination of Absolute Stereochemistry

The determination of the absolute stereochemistry of chiral molecules like 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is a crucial step in its characterization. The assignment of the (R) or (S) configuration to its stereocenter is accomplished through established and rigorous analytical techniques.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography . wikipedia.orgwikipedia.org This technique involves diffracting X-rays off a crystalline form of a pure enantiomer. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, unambiguously establishing its absolute stereochemistry. wikipedia.orgnih.gov

Another powerful technique involves Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs). usm.edunih.gov The enantiomers of the amino acid are reacted with a single enantiomer of a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. usm.edu These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences, particularly in ¹H or ¹⁹F NMR, can be used to deduce the absolute configuration of the original amino acid stereocenter. usm.edufrontiersin.org

Furthermore, the absolute configuration can be inferred through stereoselective synthesis or enzymatic resolution . If an enantiomer is synthesized from a starting material of known chirality through a reaction sequence where the stereochemistry is controlled and predictable, the configuration of the product can be determined. mdpi.com Similarly, enzymatic reactions, which are highly stereospecific, can be used. For instance, a lipase (B570770) might selectively hydrolyze one enantiomer of a racemic ester derivative, allowing the separation of the unreacted enantiomer and the hydrolyzed product. googleapis.com The configuration of these products can then be determined by correlating them with known standards.

Comparative Studies of (R)- and (S)-Enantiomers

The (R)- and (S)-enantiomers of this compound, while having identical physical properties in a non-chiral environment (e.g., melting point, boiling point), exhibit different properties in the presence of other chiral entities. This difference is the basis for their separation and is a key aspect of their comparative study.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for separating and analyzing the enantiomers. researchgate.netnih.gov Research on α-methyl-substituted phenylalanine analogues demonstrates the effectiveness of this technique. The separation relies on the differential interactions between the (R) and (S) enantiomers and the chiral environment of the stationary phase. Studies have compared various CSPs to optimize this separation. researchgate.net

For instance, the teicoplanin-based Chirobiotic T column has proven efficient in separating the enantiomers of α-methyl-substituted phenylalanine analogues, which are structurally similar to the target compound. In contrast, other columns like the crown-ether-based Crownpak CR(+) were found to be less effective for these specific α-methylated structures, though they are useful for other amino acids. researchgate.net Indirect methods, involving derivatization with chiral reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to form diastereomers, also provide a means of separation on standard achiral columns. researchgate.net

Table 1: Comparative HPLC Methods for Enantiomeric Separation of α-Methyl-Substituted Phenylalanine Analogues researchgate.net
MethodChiral Selector / ReagentEffectiveness for α-Methyl AnaloguesPrinciple
Direct HPLCChirobiotic T (Teicoplanin-based CSP)Efficient SeparationForms transient diastereomeric complexes with differing stability on the chiral stationary phase.
Direct HPLCCrownpak CR(+) (Crown ether-based CSP)Ineffective (Co-elution)Relies on host-guest complexation, which is sterically hindered by the α-methyl group.
Indirect HPLCGITC DerivatizationEffective SeparationForms stable diastereomers that can be separated on a standard (achiral) HPLC column.
Indirect HPLCFDAA (Marfey's Reagent) DerivatizationLess Effective than GITCForms stable diastereomers, but provides lower resolution for this class of compounds compared to GITC.

Enzymatic resolution is another area where the enantiomers are comparatively studied. The differential reaction rates of the (R)- and (S)-enantiomers with an enzyme highlight their distinct stereochemical nature. For example, lipases can selectively catalyze the hydrolysis of one enantiomer of an amino acid ester, leaving the other unreacted, enabling their separation. This difference in reactivity is a direct consequence of the specific three-dimensional fit required between the enzyme's active site and its substrate.

Influence of Chirality on Biochemical Interactions

The distinct stereochemistry of the (R)- and (S)-enantiomers of this compound is paramount to its biochemical and pharmacological activity. The spatial arrangement of the functional groups dictates how the molecule interacts with chiral biological targets such as enzymes and cell surface transporters.

As a non-natural amino acid, a primary mechanism of its cellular uptake is through amino acid transporters. nih.gov These transporters are proteins with chiral active sites that are selective for specific stereoisomers. Studies on similar non-natural, α-methylated amino acids have shown that they are often substrates for both the L-type (LAT) and A-type (ASCT) amino acid transporters, which are upregulated in many tumor cells. nih.gov

Computational and Theoretical Studies on 2 Amino 3 4 Fluorophenyl 2 Methylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure, reactivity, and spectroscopic properties of 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid. These studies provide insights into the molecule's geometry, charge distribution, and orbital energies, which are crucial for understanding its behavior at a molecular level.

Research on analogous fluorinated phenylalanine derivatives has established methodologies for such calculations. Typically, geometry optimizations are performed to locate the lowest energy conformation of the molecule. Subsequent frequency calculations are carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict vibrational spectra.

For fluorinated aromatic amino acids, specific basis sets and functionals are chosen to accurately account for the effects of the highly electronegative fluorine atom and the delocalized π-system of the phenyl ring. The introduction of the α-methyl group further influences the electronic environment of the chiral center.

Key parameters derived from these calculations include:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Electronic Properties: Dipole moment, molecular electrostatic potential (MEP), and atomic charges, which highlight regions of electrophilicity and nucleophilicity.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

While specific data for this compound is not widely available in public literature, the established computational protocols for similar molecules provide a robust framework for its theoretical investigation. The table below illustrates the types of data that are typically generated from such quantum chemical calculations, based on studies of related compounds.

PropertyPredicted Value (Illustrative)Significance
Optimized Energy -X HartreesRepresents the total electronic energy of the molecule in its most stable conformation.
Dipole Moment Y DebyeIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy -A eVRelates to the molecule's ability to donate electrons; higher energy suggests greater reactivity as a nucleophile.
LUMO Energy -B eVRelates to the molecule's ability to accept electrons; lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap (A-B) eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken Atomic Charges C (on F), D (on N), E (on O)Provides a quantitative measure of the partial charge on each atom, crucial for understanding electrostatic interactions. The fluorine atom is expected to be highly negative.

Note: The values in this table are for illustrative purposes and are not actual calculated data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is typically performed using molecular mechanics force fields or quantum chemical methods to explore the potential energy surface of the molecule. These studies aim to identify the low-energy conformers and the energy barriers between them. For amino acids, key dihedral angles, such as φ (phi), ψ (psi), and χ (chi), are systematically varied to map out the conformational space.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account temperature, pressure, and the presence of a solvent. These simulations can reveal the preferred conformations in a solution environment and the transitions between different conformational states. For fluorinated amino acids, specialized force fields, such as modified versions of AMBER, are often required to accurately model the interactions of the fluorine atom.

Key findings from these types of studies on analogous molecules include:

Restricted Rotameric States: The α-methyl group significantly limits the number of accessible side-chain rotamers compared to its non-methylated counterpart.

Stabilization of Specific Conformations: The interplay between the steric bulk of the methyl group and the electronic effects of the fluorophenyl ring can lead to the stabilization of specific backbone and side-chain conformations.

Solvent Effects: The hydration shell around the molecule, particularly around the polar amino and carboxyl groups and the hydrophobic fluorophenyl ring, plays a crucial role in determining the conformational preferences in aqueous solution.

The results of such simulations are often visualized through Ramachandran plots for the backbone dihedral angles and probability distributions for the side-chain dihedral angles.

Simulation ParameterTypical Value/ConditionPurpose
Force Field AMBER, CHARMM (with custom parameters for the fluoro group)Defines the potential energy function used to calculate the forces between atoms.
Solvent Model TIP3P, SPC/E (for explicit water simulations)Represents the solvent environment, which is crucial for accurately modeling conformational behavior in solution.
Simulation Time Nanoseconds to MicrosecondsThe length of the simulation determines the extent to which the conformational space can be explored.
Temperature 300 K (or physiological temperature)Simulates the thermal energy of the system, allowing the molecule to overcome energy barriers and explore different conformations.
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric)Controls the thermodynamic variables (Number of particles, Volume, Temperature; or Number of particles, Pressure, Temperature).

In Silico Modeling of Molecular Interactions

In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict and analyze the interactions of this compound with biological macromolecules, such as enzymes and transporters. These studies are vital in drug discovery for identifying potential protein targets and for optimizing the binding affinity and selectivity of lead compounds.

Molecular docking simulations predict the preferred binding orientation of the amino acid within the active site of a target protein. A scoring function is then used to estimate the binding affinity. The fluorophenyl and α-methyl groups of the molecule are expected to play key roles in these interactions:

Fluorophenyl Group: The fluorine atom can participate in hydrogen bonding and other electrostatic interactions. The aromatic ring can engage in π-π stacking, cation-π, and hydrophobic interactions with the amino acid residues of the protein's binding pocket.

α-Methyl Group: This group can enhance hydrophobic interactions and, due to its steric bulk, can improve binding selectivity by favoring interactions with specific protein cavities.

The following table summarizes the types of molecular interactions that would be investigated in silico for this compound.

Interaction TypePotential Interacting Groups on the Amino AcidImportance in Molecular Recognition
Hydrogen Bonding Amino group (-NH2), Carboxyl group (-COOH), Fluorine atom (-F)Directional interactions that are crucial for determining the specificity of binding.
Electrostatic Interactions Charged amino and carboxyl groups (in their ionized forms), Polar C-F bondLong-range interactions that guide the ligand into the binding site and contribute significantly to the binding energy.
Hydrophobic Interactions Phenyl ring, Methyl group (-CH3)Non-specific interactions that are important for the overall binding affinity, driven by the displacement of water molecules.
π-π Stacking Phenyl ringInteractions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) in the protein binding site.
Cation-π Interactions Phenyl ringInteractions with positively charged residues (e.g., Lysine, Arginine) in the protein binding site.

Biochemical Research and in Vitro Biological Evaluations of 2 Amino 3 4 Fluorophenyl 2 Methylpropanoic Acid

Characterization of Amino Acid Transport Uptake Mechanisms

The transport of amino acids across cell membranes is a critical process for cellular function and is mediated by a variety of amino acid transport (AAT) systems. The non-natural amino acid, 2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid, and its closely related analogs have been investigated to characterize their interactions with these transport systems, particularly in the context of tumor cell uptake.

Substrate Properties for System-A Amino Acid Transport

Research has focused on a radiolabeled analog, 2-amino-3-[18F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP), to investigate its properties as a substrate for System A amino acid transport. System A is a sodium-dependent transporter that is often upregulated in cancer cells to meet their increased demand for amino acids, making it a key target for tumor imaging.

In vitro uptake assays using various human-derived cancer cell lines have demonstrated that [¹⁸F]FAMP is transported into cells. These studies are crucial for determining the potential of such amino acids as imaging agents that can target tumors through their increased AAT activity. The enantiomers of [¹⁸F]FAMP have been evaluated to determine their selectivity for different transport systems.

Interaction with Specific Transporters in Cellular Models

The interaction of [¹⁸F]FAMP with specific amino acid transporters has been evaluated in a range of human cancer cell lines, including lung (A549), prostate (DU145), ovary (SKOV3), breast (MDA MB468), and brain (U87). These cellular models have shown that the four stereoisomers of the radiolabeled compounds, including (R)- and (S)-[¹⁸F]FAMP, exhibit moderate to high levels of uptake in these cancer cell lines.

To elucidate the specific transport systems involved, in vitro uptake assays were conducted in the presence and absence of specific amino acid transporter inhibitors. These competitive inhibition studies help to identify the primary transporters responsible for the cellular uptake of the amino acid analog. For instance, the (R)-enantiomer of a related compound showed the highest selectivity for System A transport. This specificity is a desirable characteristic for a tracer intended for tumor imaging, as System A is known to be upregulated in many cancers.

Cell LineCancer TypeUptake Level of [¹⁸F]FAMP enantiomers
A549LungModerate to High
DU145ProstateModerate to High
SKOV3OvaryModerate to High
MDA MB468BreastModerate to High
U87BrainModerate to High

Evaluation of Analogs for Transporter Affinity

The evaluation of structural analogs is a key strategy to understand and optimize the affinity of amino acids for specific transporters. While a systematic evaluation of a series of analogs of this compound for transporter affinity is not extensively documented in the available research, studies on similar compounds provide insights. For example, the introduction of an α-methyl group in amino acids with aromatic side chains is generally well-tolerated by the System L transporter.

Research into other fluorinated analogs has shown that modifications to the amino acid structure can significantly impact transporter affinity and selectivity. For instance, 2-fluoro-substituted analogs of other compounds have displayed substantial enantioselectivity in their affinity for transporters. These findings underscore the importance of stereochemistry and substituent placement in determining the interaction of amino acid analogs with their transporters.

Role as a Noncanonical Amino Acid in Genetic Code Expansion Systems

Genetic code expansion allows for the site-specific incorporation of noncanonical amino acids (ncAAs) with unique functionalities into proteins. This powerful tool in chemical biology and protein engineering relies on orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that can recognize and incorporate a specific ncAA in response to a reassigned codon, often a stop codon like amber (UAG).

While the direct use of this compound in genetic code expansion systems is not prominently reported, extensive research has been conducted on the incorporation of a closely related analog, p-fluorophenylalanine (p-F-Phe). Site-directed incorporation of p-F-Phe has been successfully achieved in Escherichia coli. In these experiments, a yeast suppressor tRNA(Phe)/phenylalanyl-tRNA synthetase pair was utilized to direct the incorporation of the analog at a programmed amber stop codon in a marker protein.

The results of these studies showed a high specificity of incorporation, with the p-F-Phe being inserted at the target position at a significantly higher rate than its background incorporation at native phenylalanine codons. This demonstrates the feasibility of using fluorinated phenylalanine derivatives as building blocks for creating novel proteins with tailored properties. The ability to introduce fluorine atoms into proteins at specific sites is of great interest for studying protein structure and function using ¹⁹F-NMR spectroscopy.

Assessment of Metabolic Stability in Biochemical Contexts

The metabolic stability of a compound is a critical factor in its potential biochemical applications. The introduction of fluorine into amino acids is a widely recognized strategy in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond can block sites of metabolism and alter the electronic properties of the molecule, making it less susceptible to enzymatic degradation.

Fluorinated amino acids, when incorporated into peptides, can increase their proteolytic and structural stability. This is attributed to both steric and electronic effects of the fluorine atom, which can influence the conformation of the peptide backbone and its recognition by proteases. For example, the incorporation of fluorinated amino acids has been shown to improve the stability of peptides against enzymatic hydrolysis in certain cases.

While specific data on the metabolic stability of this compound is limited, the presence of the fluorine atom on the phenyl ring and the methyl group at the alpha-carbon are structural features expected to confer increased resistance to metabolic degradation compared to its natural analog, phenylalanine. The α-methyl group, in particular, can sterically hinder enzymatic attack at the chiral center.

Applications of 2 Amino 3 4 Fluorophenyl 2 Methylpropanoic Acid in Research Disciplines

Radiopharmaceutical Development for Positron Emission Tomography (PET) Imaging

The incorporation of a positron-emitting isotope, such as Fluorine-18 (B77423), into molecules like 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is a key strategy in creating tracers for PET imaging. nih.gov This non-invasive imaging technique is crucial in oncology for detecting tumors and assessing their metabolic activity. mdpi.comnih.gov Malignant tumors often exhibit increased rates of amino acid metabolism to support their rapid proliferation, a characteristic that can be exploited by radiolabeled amino acid tracers. researchgate.netfrontiersin.org

While direct studies on the radiolabeled version of this compound are not extensively detailed, research into structurally similar fluorinated analogues provides a strong basis for its potential as a PET radioligand for tumor imaging. For instance, the non-natural amino acid (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP), a fluorinated analog of α-aminoisobutyric acid, has been evaluated as a PET tracer for imaging neoplasms. nih.govnih.gov

In preclinical studies using rodent tumor models, these types of radiotracers demonstrate favorable properties for imaging, particularly for intracranial neoplasms. nih.gov Research on [18F]FAMP in rats with implanted 9L gliosarcoma tumors showed significant accumulation in the tumor relative to normal brain tissue. nih.gov This high tumor-to-brain ratio is a critical characteristic for a successful brain tumor imaging agent, as it allows for clear delineation of the tumor from surrounding healthy tissue. nih.govmdpi.comnih.gov The uptake of these tracers is generally higher in tumors than in most normal tissues, including the brain, muscle, and bone. nih.gov

Table 1: Preclinical Biodistribution Data for the Analogous Radiotracer, (R)-[18F]FAMP, in a Rodent Gliosarcoma Model Data represents the tumor-to-brain radioactivity ratio at various time points post-injection.

Time Point (minutes)Tumor/Brain Ratio
3038.2
6028.6
12027.5
Source: Data adapted from preclinical studies on (R)-[18F]FAMP. nih.gov

The accumulation of amino acid-based PET tracers in cancer cells is mediated by specific membrane-associated amino acid transport (AAT) systems, which are often overexpressed in tumors. frontiersin.orgnih.gov Therefore, these radioligands serve as valuable tools for non-invasively probing the expression and activity of these transporters in preclinical models.

Studies on analogues like [18F]FAMP have shown that they are substrates for the A-type amino acid transport system. nih.gov The transport of the enantiomers of FAMP was measured in various human-derived cancer cell lines, including those from lung, prostate, ovary, breast, and brain cancers, confirming uptake via these transport systems. nih.gov By measuring the uptake of such tracers, researchers can gain insights into the metabolic phenotype of a tumor and its reliance on specific nutrient transport pathways. This information is valuable for understanding tumor biology and potentially for predicting response to therapies that target amino acid metabolism. researchgate.net The L-type amino acid transporter (LAT) system is another key target, particularly for brain tumor imaging, due to its high expression in many cancers and its role in transporting large, neutral amino acids across the blood-brain barrier. sfu.canih.gov

Scaffold for Design in Medicinal Chemistry and Chemical Biology

The unique chemical structure of this compound makes it an attractive scaffold for the design of new molecules in medicinal chemistry. The incorporation of fluorine and an α-methyl group into the amino acid structure can profoundly influence its biological and physicochemical properties. chemistryviews.org

This compound is a derivative of phenylalanine and can be used as a building block in the synthesis of peptides and peptidomimetics. medchemexpress.com Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. longdom.orgupc.edu

The introduction of a fluorinated, non-canonical amino acid like this one into a peptide sequence is a strategy to create analogues with superior therapeutic potential. nbinno.com The α-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thus increasing the molecule's half-life. nih.gov Furthermore, this modification restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor. upc.edu

The incorporation of fluorine into amino acid scaffolds is a powerful tool in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Fluorine possesses unique stereoelectronic properties, including high electronegativity and a relatively small atomic radius, that can modulate a molecule's characteristics in several ways. chemistryviews.org

Replacing a hydrogen atom with a fluorine atom on the phenyl ring of a phenylalanine-like scaffold can:

Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can change the pKa of nearby functional groups. rsc.org

Modify Hydrophobicity: Fluorination can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its pharmacokinetic profile. nih.gov

Influence Conformation: Fluorine can engage in specific non-covalent interactions and influence the preferred conformation of the amino acid side chain. flinders.edu.au

Block Metabolism: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. Placing fluorine at a site that is typically metabolized can enhance the compound's stability and duration of action. nbinno.com

Table 2: Physicochemical Effects of Fluorination on Amino Acid Scaffolds for SAR Studies

PropertyEffect of Fluorine IncorporationRationale
Metabolic Stability IncreasedThe Carbon-Fluorine bond is exceptionally strong and resistant to enzymatic cleavage. nbinno.com
Lipophilicity IncreasedFluorine can enhance the hydrophobicity of the molecule, potentially improving membrane permeability. nih.gov
Binding Affinity Can be enhancedFluorine can alter electronic properties and participate in favorable interactions with target proteins. rsc.org
Conformation RestrictedStereoelectronic effects of fluorine can influence the preferred rotational angles (rotamers) of the side chain. flinders.edu.au
Source: General principles derived from reviews on fluorinated amino acids in medicinal chemistry. nbinno.comnih.govflinders.edu.au

Future Research Directions and Unaddressed Areas

Advancements in Synthetic Methodologies

The synthesis of α,α-disubstituted amino acids, particularly those containing fluorine, presents considerable challenges in achieving high yields and stereocontrol. Future research should focus on developing more efficient and scalable synthetic routes.

Key Research Objectives:

Asymmetric Synthesis: Current methods for creating fluorinated amino acids often result in racemic mixtures. chemistryviews.org Developing novel catalytic asymmetric methods to selectively synthesize the desired stereoisomers of 2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid is a critical next step. This could involve chiral auxiliary-based methods, which have proven robust for scale-up production of other fluorinated amino acids, or the design of new transition-metal catalysts. mdpi.commdpi.com

Chemoenzymatic Approaches: The integration of enzymatic steps into synthetic pathways offers mild reaction conditions and high stereoselectivity. acs.org Future work could explore the use of enzymes like aldolases or lyases in cascade reactions to construct the carbon skeleton with precise stereochemical control. acs.org

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for producing molecules, offering advantages in safety, scalability, and the ability to use unstable intermediates. chemistryviews.org Applying flow chemistry to the synthesis of this compound could streamline its production, making it more accessible for broader research applications. chemistryviews.org This approach is particularly advantageous as it often does not require the purification of intermediates, allowing for a more efficient process. chemistryviews.org

Deeper Exploration of Stereochemical Impact on Biological Systems

The presence of two stereocenters in this compound means it can exist as four distinct stereoisomers (R,R), (S,S), (R,S), and (S,R). The spatial arrangement of substituents is known to be pivotal for biological activity, as interactions with chiral biological macromolecules like enzymes and receptors are highly specific. nih.govnih.gov

Key Research Objectives:

Stereoisomer Separation and Characterization: A primary unaddressed area is the separation of the four stereoisomers and the unambiguous determination of their absolute configurations. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for this purpose. researchgate.net

Differential Biological Activity: Each isolated stereoisomer should be systematically evaluated for its biological activity. It is highly probable that only one or two of the isomers will exhibit the desired biological effect, whether it be enzyme inhibition or receptor binding. nih.gov For instance, studies on other chiral compounds have shown that stereochemistry can significantly impact antimalarial activity, suggesting that a stereoselective uptake mechanism might be responsible for the enhanced biological effect of a specific isomer. nih.gov

Conformational Analysis: The fluorine atom can influence the conformational preferences of the amino acid side chain through stereoelectronic effects. nih.govnih.gov Detailed conformational analysis of each stereoisomer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling would provide insights into how stereochemistry dictates the three-dimensional shape and, consequently, its interaction with biological targets. nih.govnih.gov

Integration with Emerging Chemical Biology Tools

The unique properties of the fluorine atom make this compound an excellent candidate for integration with modern chemical biology tools to probe biological systems.

Key Research Objectives:

¹⁹F NMR Probes: The fluorine atom provides a unique spectroscopic handle. nbinno.com Incorporating this amino acid into peptides or proteins would allow for the use of ¹⁹F NMR spectroscopy to study protein structure, folding, and interactions in complex biological environments without interference from other signals. nbinno.com This is invaluable for studying enzyme kinetics and ligand-protein binding. nbinno.com

PET Imaging Agents: The development of ¹⁸F-labeled amino acids for Positron Emission Tomography (PET) is a major area of research in oncology, as tumors often exhibit increased amino acid uptake. nih.gov Future work should focus on developing a radiosynthesis route to produce [¹⁸F]-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid. This would create a novel PET tracer to investigate its utility in imaging amino acid transporter activity in tumors and other diseases. nih.govnih.gov

Peptide and Protein Engineering: Fluorinated amino acids can enhance the properties of peptides, increasing their thermal stability, resistance to enzymatic degradation, and lipophilicity. Synthesizing peptides incorporating this compound could lead to the development of therapeutic peptides with improved pharmacokinetic properties. nih.gov Furthermore, its unique structure could be used to modulate protein-protein interactions or to stabilize specific secondary structures like α-helices or β-sheets.

Bioorthogonal Chemistry: While the current structure does not possess a bioorthogonal handle, synthetic derivatization could introduce functionalities like azides or alkynes. This would enable the use of "click chemistry" for site-specific labeling and modification of proteins, allowing researchers to track and localize them within living systems. nih.govsigmaaldrich.com

Q & A

Q. What are the optimized synthetic routes for 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, and how can reaction conditions be controlled to improve yield and purity?

Answer: A common approach involves hydrolysis of tert-butoxycarbonyl (Boc)-protected intermediates under basic conditions. For example, using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture at room temperature, followed by acidification to isolate the product. Key parameters include:

  • Solvent ratios (e.g., THF:H₂O = 3:1) to balance solubility and reactivity.
  • Reaction time (typically 2–4 hours) to avoid side reactions like racemization.
  • Acidification pH (~6) to precipitate the product without degrading the fluorophenyl moiety .
    Post-synthesis, purification via recrystallization or column chromatography is recommended to remove unreacted starting materials or Boc-protected byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 240.1 for C₁₀H₁₂FNO₂).
  • Nuclear magnetic resonance (NMR): ¹⁹F NMR identifies fluorine environment (δ ~-115 ppm for para-substitution), while ¹H/¹³C NMR resolves methyl and amino proton signals .
  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity. Chiral columns distinguish enantiomers if racemization is a concern .

Q. What are the critical storage conditions to maintain compound stability?

Answer:

  • Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis of the fluorophenyl group.
  • Avoid exposure to moisture (use desiccants) and UV light (amber glass vials).
  • Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what analytical tools validate chiral purity?

Answer:

  • Chiral chromatography: Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.
  • Enzymatic resolution: Lipases or acylases selectively hydrolyze one enantiomer from a racemic mixture .
    Validation requires:
  • Circular dichroism (CD) to confirm absolute configuration.
  • Polarimetry (specific rotation) to quantify enantiomeric excess (e.g., [α]D²⁵ = +15° for the (S)-enantiomer) .

Q. What mechanistic insights can isotopic labeling (e.g., ²H, ¹⁸O) provide for studying its metabolic or synthetic pathways?

Answer:

  • Deuterium labeling at the methyl group tracks stereochemical retention during synthesis.
  • ¹⁸O labeling in hydrolysis reactions (e.g., LiO¹⁸H) identifies whether carboxylate formation proceeds via nucleophilic attack or acid catalysis .
    Kinetic isotope effects (KIEs) further elucidate rate-determining steps in enzymatic degradation .

Q. How do structural modifications (e.g., fluorine substitution vs. hydroxyl groups) impact biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to hydroxylated analogs (e.g., 4-hydroxyphenyl derivatives).
  • Methyl group at C2 reduces steric hindrance, improving binding to amino acid transporters.
    Biological assays (e.g., enzyme inhibition, cellular uptake) should compare IC₅₀ values against tyrosine analogs to quantify SAR trends .

Q. How should researchers address contradictory data in literature regarding this compound’s bioactivity?

Answer: Potential causes include:

  • Impurity profiles: Trace Boc-protected intermediates (e.g., from incomplete hydrolysis) may skew bioassay results. Validate purity via HPLC-MS .
  • Enantiomeric ratios: Unreported racemization in synthesis can lead to variable activity. Always report enantiomeric excess (e.e.) .
    Replicate studies under standardized conditions (pH, solvent, cell lines) to isolate variables.

Q. What statistical or computational methods optimize reaction parameters for large-scale synthesis?

Answer:

  • Design of Experiments (DOE): Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal yield/purity conditions.
  • DFT calculations: Predict transition states for hydrolysis or racemization to guide solvent selection (e.g., THF stabilizes intermediates via hydrogen bonding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.